N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

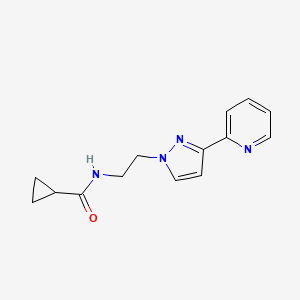

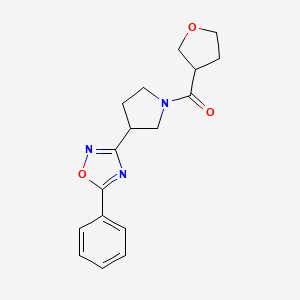

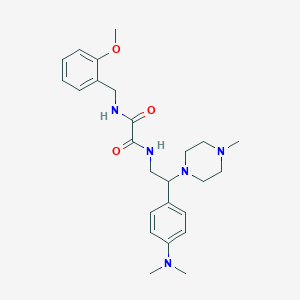

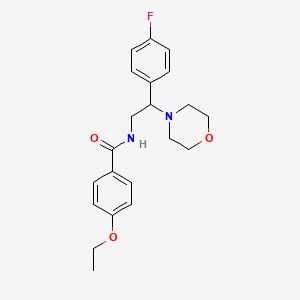

The synthesis, molecular structure analysis, chemical reactions, and properties of compounds related to N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide encompass a variety of chemical processes and structural determinations. These compounds are synthesized through multi-step chemical reactions involving furan derivatives, methoxyphenyl groups, and oxalamide functionalities.

Synthesis Analysis

The synthesis of related compounds often begins with furan derivatives or methoxyphenyl precursors. For instance, a novel series of compounds starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, and further cyclization and Mannich’s reaction, has been reported, indicating complex synthetic routes for such compounds (J. Kumar et al., 2017).

Molecular Structure Analysis

Structural confirmation of these compounds involves advanced spectroscopic methods, such as IR, NMR, and Mass spectrometry. The detailed structure elucidation confirms the presence of furan, methoxyphenyl, and oxalamide groups within these molecules, indicative of their complex nature (Hery Suwito et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including Diels-Alder cycloaddition, which demonstrates their reactive nature and potential for further chemical manipulation. The presence of furan and methoxyphenyl groups plays a significant role in their chemical behavior and the types of reactions they can undergo (O. Arjona* et al., 1998).

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- The compound plays a role in synthetic chemistry, particularly in the context of the Diels-Alder cycloaddition reaction, a pivotal method for constructing cyclic structures. This process involves 2-, and 3-substituted furans, highlighting the compound's utility in creating complex molecular architectures with high yields and stereoselectivity (Arjona et al., 1998).

- It's involved in the synthesis of cyclic hydroxamic acids and lactams, indicating its importance in generating molecules with potential biological activity (Hartenstein & Sicker, 1993).

Potential Pharmacological Properties

- Furanyl derivatives, including those related to the compound , have shown a range of pharmacological activities. Notably, furanyl compounds derived from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds also demonstrated anti-diabetic properties, highlighting the potential therapeutic applications of furanyl derivatives (Makkar & Chakraborty, 2018).

Solar Energy Applications

- In the realm of renewable energy, phenothiazine derivatives with furan as a conjugated linker, related to the structural motif of the compound , have been synthesized and utilized in dye-sensitized solar cells. These compounds, particularly those with furan linkers, showed enhanced solar energy-to-electricity conversion efficiencies, underscoring the potential of furanyl derivatives in improving the performance of photovoltaic devices (Kim et al., 2011).

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVRFQJZYTYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)